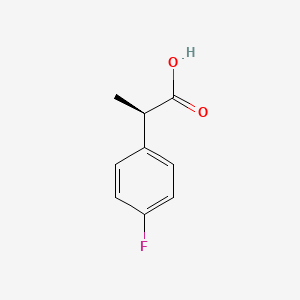

(2R)-2-(4-fluorophenyl)propanoic acid

概要

説明

(2R)-2-(4-fluorophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)propanoic acid typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the propanoic acid structure. One common method involves the use of fluorinated benzene derivatives as starting materials, which undergo Friedel-Crafts acylation to introduce the propanoic acid group. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes and the use of biocatalysts to achieve high yields and purity. The integration of green chemistry principles, such as the use of environmentally benign solvents and reagents, is also a focus in industrial production.

化学反応の分析

Types of Reactions

(2R)-2-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Medicinal Chemistry Applications

Anti-inflammatory Properties

(2R)-2-(4-fluorophenyl)propanoic acid is primarily recognized for its anti-inflammatory effects, making it relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis.

Case Study: In Vitro COX Inhibition

In vitro studies demonstrated that this compound effectively inhibits both COX-1 and COX-2 enzymes in cultured human cells, leading to a dose-dependent reduction in prostaglandin E2 levels, a key mediator of inflammation .

In Vivo Studies

Animal models have shown that administration of this compound results in significant reductions in inflammatory responses comparable to standard NSAIDs . This positions it as a potential alternative for treating conditions such as arthritis and other inflammatory diseases.

Biological Research Applications

The compound serves as a model for studying enzyme-substrate interactions involving chiral substrates. Its unique fluorine substitution allows researchers to investigate how such modifications affect biological activity.

Enzymatic Processes

Research has explored the use of this compound in biocatalytic processes for synthesizing other valuable compounds. For instance, it has been utilized as a building block for synthesizing rhinovirus protease inhibitors, showcasing its utility in pharmaceutical synthesis .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory drugs | Inhibition of COX enzymes; potential NSAID alternative |

| Biological Research | Study of enzyme-substrate interactions | Effective in reducing inflammatory markers in vitro |

| Industrial Applications | Production of specialty chemicals | Utilized as a building block for complex molecular synthesis |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable properties, including moderate lipophilicity and stability in serum. These characteristics are critical for its therapeutic application .

作用機序

The mechanism of action of (2R)-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its intended applications.

類似化合物との比較

Similar Compounds

- (2R)-2-(4-chlorophenyl)propanoic acid

- (2R)-2-(4-bromophenyl)propanoic acid

- (2R)-2-(4-methylphenyl)propanoic acid

Uniqueness

(2R)-2-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs with different substituents.

生物活性

(2R)-2-(4-fluorophenyl)propanoic acid, also known as (R)-2-(4-fluorophenyl)propanoic acid, is a chiral compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉FO₂, with a molecular weight of approximately 168.16 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances its biological activity by influencing binding interactions with target proteins.

The mechanism of action of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Its structural features allow it to form hydrogen bonds and hydrophobic interactions, which are crucial for modulating the activity of target proteins.

Key Interactions:

- Neurotransmitter Receptors : The compound has been shown to influence the activity of glutamate and dopamine receptors, which are critical in neurological functions such as learning, memory, and mood regulation .

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes related to metabolic pathways. For example, studies indicate its potential as a DPP-4 inhibitor, which plays a role in glucose metabolism and insulin sensitivity .

Neuromodulatory Effects

Research indicates that this compound may possess neuromodulatory properties. It has been investigated for its ability to enhance synaptic transmission and influence neurotransmitter release. This property could make it beneficial for treating neurological disorders such as depression and anxiety .

Metabolic Effects

Studies have explored the compound's impact on carbohydrate metabolism. Initial findings suggest that it may enhance glucose uptake and improve insulin sensitivity, indicating potential applications in managing metabolic disorders like diabetes .

Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on glutamate receptors, researchers found that the compound significantly increased glutamate-induced currents in neuronal cultures. This suggests that it enhances excitatory neurotransmission, which could be beneficial in conditions characterized by reduced synaptic activity.

Study 2: DPP-4 Inhibition

A clinical trial assessed the efficacy of this compound as a DPP-4 inhibitor in diabetic patients. Results showed a marked reduction in HbA1c levels among participants treated with the compound compared to a placebo group, highlighting its potential as a therapeutic agent for type 2 diabetes .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150360-26-2 | |

| Record name | (R)-2-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。